(D-Leu7)-leuprolide

Peptide epimerization Stereochemical impurity Leuprolide EP Impurity H

(D-Leu7)-Leuprolide is the official EP Impurity H reference standard for leuprolide drug substance and finished product release testing. As the single-position D-Leu7 epimer of leuprolide, it is isobaric with the parent drug, demanding chromatographic resolution rather than mass-based discrimination. This authentic standard enables accurate identification and quantification of Impurity H by RP-HPLC, ensuring that unspecified impurity levels remain ≤0.5% and total related substances ≤2.0% for ANDA/NDA compliance. It is also used in stability-indicating method validation, forced degradation studies, and process optimization during solid-phase peptide synthesis. Procure this reference standard to maintain regulatory compliance and avoid false-positive or false-negative impurity assignments in batch release testing.

Molecular Formula C59H84N16O12
Molecular Weight 1209.421
CAS No. 112710-58-4
Cat. No. B598216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Leu7)-leuprolide
CAS112710-58-4
Molecular FormulaC59H84N16O12
Molecular Weight1209.421
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O
InChIInChI=1S/C59H84N16O12.C2HF3O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);(H,6,7)/t40-,41-,42+,43+,44-,45-,46-,47-,48-;/m0./s1
InChIKeyGFIJNRVAKGFPGQ-BPBJJFQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(D-Leu7)-Leuprolide (CAS 112710-58-4): Identity, Classification, and Procurement-Relevant Baseline


(D-Leu7)-Leuprolide (CAS 112710-58-4), synonym (Des-Gly10,D-Leu6,D-Leu7,Pro-NHEt9)-LHRH, is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH). It is the single-position epimer of the clinically established GnRH superagonist leuprolide (leuprorelin), differing solely by the substitution of D-leucine for L-leucine at residue 7 [1]. The compound is officially designated as Leuprorelin (Leuprolide) EP Impurity H in the European Pharmacopoeia monograph and is widely employed as a characterized reference standard for analytical method development, impurity profiling, and quality control of leuprolide drug substance and finished products .

Why (D-Leu7)-Leuprolide Cannot Be Replaced by Generic Leuprolide or Other Analogs in Analytical and Research Contexts


(D-Leu7)-Leuprolide is isobaric with parent leuprolide (identical molecular formula C59H84N16O12 and monoisotopic mass), yet the single D-for-L epimerization at position 7 alters its reversed-phase HPLC retention behavior relative to leuprolide, mandating chromatographic resolution rather than mass-based discrimination [1]. Substitution with the parent drug or with other pharmacopoeial impurities (e.g., Impurity E, Impurity D) is invalid because each impurity possesses a distinct relative retention time and peak identity under the validated EP monograph conditions; using an incorrect reference standard would produce false-negative or false-positive impurity assignments in batch release, stability, and ANDA regulatory testing .

(D-Leu7)-Leuprolide Quantitative Differentiation Evidence: Comparator-Based Data for Scientific Selection


Single-Residue Epimerization Defines Structural and Chromatographic Identity Versus Parent Leuprolide

(D-Leu7)-Leuprolide differs from the parent drug leuprolide by a single stereochemical change at amino acid residue 7: D-Leu replaces L-Leu. This is an epimerization, not a sequence change, producing identical molecular formula (C59H84N16O12) and molecular weight (1209.42 Da) relative to leuprolide [1]. The D-configuration alters the local peptide backbone conformation, resulting in a distinct reversed-phase HPLC retention time that allows chromatographic resolution from leuprolide under EP monograph conditions . Other EP impurities (e.g., Impurity E, relative retention time ~0.7 versus leuprolide) are structurally distinct and cannot serve as surrogates for Impurity H .

Peptide epimerization Stereochemical impurity Leuprolide EP Impurity H HPLC peak identity

Pharmacopoeial Impurity Threshold: Defines Acceptance Criteria for Leuprolide API and Finished Products

Under the European Pharmacopoeia monograph for Leuprorelin, individual unspecified impurities — a category that includes EP Impurity H — are capped at ≤0.5% area by HPLC. Total related substances are limited to ≤2.0% area. Specified known degradation products may have tighter limits in the 0.05–0.5% range depending on toxicological assessment . A separate patent specification for high-purity leuprolide acetate requires not more than about 0.1% of any single impurity [1]. These thresholds establish (D-Leu7)-Leuprolide as a critical reference material: without the authentic Impurity H standard, accurate quantification at or near the 0.5% decision limit is not analytically defensible [2].

Pharmacopoeial specification Impurity limit Quality control Leuprolide acetate

Isobaric Equivalence Demands Chromatographic Resolution: Mass Spectrometry Alone Cannot Discriminate Impurity H from Leuprolide

(D-Leu7)-Leuprolide and leuprolide share identical monoisotopic mass (1209.42 Da; accurate mass 1208.6455 Da) and elemental composition (C59H84N16O12), making them indistinguishable by full-scan mass spectrometry or selected-ion monitoring . Differentiation requires chromatographic separation (RP-HPLC or UPLC) coupled with MS/MS fragmentation that can distinguish the D-Leu7 vs L-Leu7 epimer through diagnostic fragment ions . This is in contrast to many other leuprolide impurities (e.g., Impurity D, MW 1251.43; Impurity B, [D-His]-Leuprolide) that differ in mass and can be identified by MS alone .

Isobaric interference LC-MS/MS Peptide impurity profiling Method selectivity

Formation Pathway Through Epimerization: Relevance to Forced Degradation and Stability Study Design

Leuprolide degradation in solution has been shown to proceed through multiple pathways including isomerization, hydrolysis, oxidation, and aggregation [1]. The hydrolytic degradation products consist primarily of backbone cleavage C-terminal to Trp3, Ser4, Tyr5, Leu6, and Leu7 [2]. Epimerization at the Leu7 residue — converting L-Leu to D-Leu — is a known degradation route that directly produces the (D-Leu7)-Leuprolide impurity under thermal or pH stress . This contrasts with oxidative degradation products (e.g., oxidized Trp3 species) and deamidated variants, which are structurally and chromatographically distinct.

Peptide degradation Isomerization Stability-indicating method Forced degradation

Commercial Reference Standard Purity and Storage Specifications for Procurement Decision-Making

Commercially available (D-Leu7)-Leuprolide (Leuprolide Acetate EP Impurity H) is supplied with a minimum HPLC purity of ≥95% (some vendors specify >95%) and is provided as a trifluoroacetate salt . Recommended storage is at -20°C, protected from light and moisture, to ensure long-term stability . This differentiates Impurity H from certain other leuprolide impurities that may be shipped at room temperature or stored at 2–8°C [1]. Typical pack sizes range from 1 mg to 100 mg, suitable for method development through commercial batch release testing [2].

Reference standard procurement HPLC purity Storage conditions Peptide stability

Procurement-Driven Application Scenarios for (D-Leu7)-Leuprolide (EP Impurity H) in Pharmaceutical and Analytical Environments


Leuprolide Acetate Batch Release and Pharmacopoeial Compliance Testing

In QC laboratories performing leuprolide acetate drug substance or finished product release testing per the EP monograph, (D-Leu7)-Leuprolide serves as the reference standard for the identification and quantification of Impurity H by RP-HPLC. Using this authentic standard, analysts can confirm that individual unspecified impurity levels do not exceed the 0.5% area threshold and that total related substances remain ≤2.0%, directly supporting ANDA and NDA regulatory filings .

Analytical Method Development and HPLC/UPLC System Suitability Validation

During development of stability-indicating RP-HPLC methods for leuprolide formulations, (D-Leu7)-Leuprolide is spiked into leuprolide samples to establish system suitability parameters, including resolution between the Impurity H peak and the leuprolide main peak, peak symmetry, and limit of quantitation (LOQ). Its isobaric relationship with leuprolide makes it a stringent probe of chromatographic selectivity, verifying that the method can resolve co-eluting or closely eluting epimeric impurities before the method is transferred to QC for routine use [1].

Forced Degradation and Stability-Indicating Method Validation for Leuprolide Formulations

(D-Leu7)-Leuprolide is the authentic marker for epimerization-mediated degradation of leuprolide. In forced degradation studies (thermal stress, pH challenge, oxidative exposure), the presence and growth of the Impurity H peak relative to the leuprolide main peak provides quantitative evidence of the isomerization pathway. Mass balance calculations and peak purity assessment using diode-array detection rely on the correct reference standard to confirm that the analytical method is stability-indicating and capable of detecting all relevant degradation products [1].

Peptide Synthesis Process Optimization and Epimerization Control

During solid-phase peptide synthesis (SPPS) and solution-phase fragment condensation of leuprolide, epimerization at the Leu7 position can occur as a process-related impurity. Monitoring Impurity H levels across synthesis batches using the authentic (D-Leu7)-Leuprolide standard enables process chemists to optimize coupling conditions (e.g., coupling reagent selection, temperature, and base concentration) to minimize D-epimer formation and improve overall yield of the desired L-Leu7 product [1].

Quote Request

Request a Quote for (D-Leu7)-leuprolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.